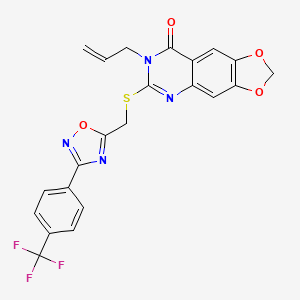
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea, also known as PF-06463922, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. The purpose of
作用機序
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is a selective inhibitor of the atypical protein kinase C isozymes, PKCι and PKCζ. These protein kinases are involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of PKCι and PKCζ by N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in lab experiments is its selectivity for PKCι and PKCζ, which reduces the potential for off-target effects. However, one of the limitations of using N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in cancer treatment. One potential direction is the development of combination therapies that include N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea with other targeted therapies or chemotherapy agents. Another direction is the investigation of N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in clinical trials for the treatment of various types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea and to develop strategies to overcome this resistance.
In conclusion, N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selectivity for PKCι and PKCζ, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further research and development.
合成法
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea was synthesized using a multi-step process that involved the reaction of several chemical reagents. The synthesis method was first reported in a patent application filed by Pfizer in 2012. The process involves the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzoic acid to form an intermediate compound, which is then reacted with 6-chloro-8-fluoro-2-methylquinoline to form N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea.
科学的研究の応用
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been extensively studied in pre-clinical models for the treatment of cancer. In vitro studies have shown that N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also shown that N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea inhibits tumor growth in mouse models of cancer.
特性
IUPAC Name |
7-prop-2-enyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4S/c1-2-7-29-20(30)14-8-16-17(32-11-31-16)9-15(14)26-21(29)34-10-18-27-19(28-33-18)12-3-5-13(6-4-12)22(23,24)25/h2-6,8-9H,1,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFTLCGSRNHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide](/img/structure/B2901675.png)
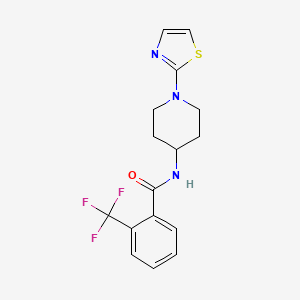
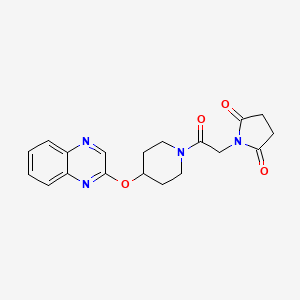
![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)
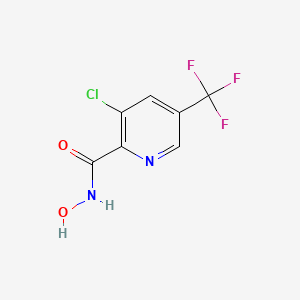
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)
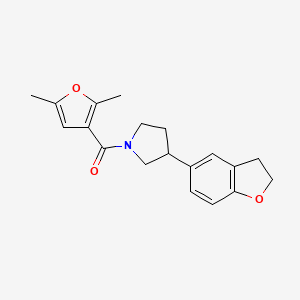
![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)